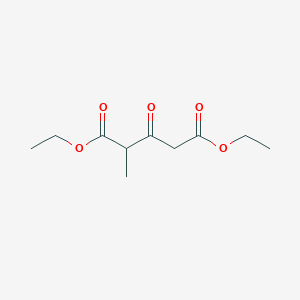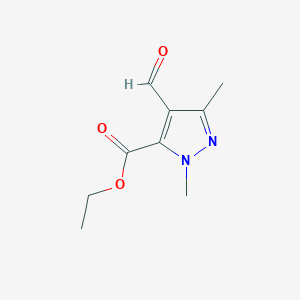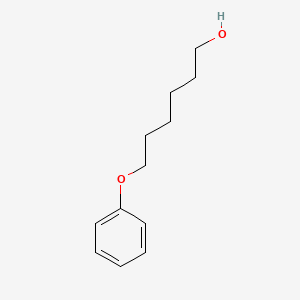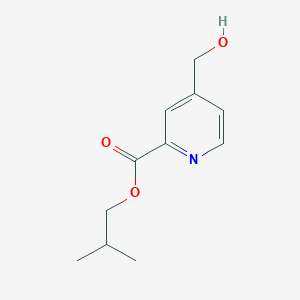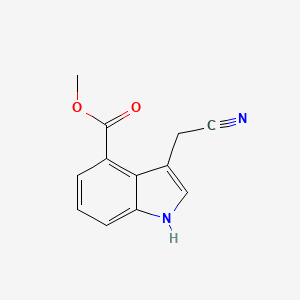
Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate
Overview
Description
“Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate” is a complex organic compound. The “cyanomethyl” part refers to a cyanomethyl group (N≡CCH2–), a type of nitrile group . The “indole” part refers to a specific arrangement of atoms in a two-ring structure, consisting of a benzene ring fused to a pyrrole ring. The “carboxylate” part refers to a carboxyl group (-COO-) that has been deprotonated and thus carries a negative charge .
Scientific Research Applications
Synthesis of Novel Compounds
Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate is utilized in the synthesis of various novel compounds. For instance, it is used in the preparation of Methyl 2-Amino-3H-1-benzazepine-4-carboxylates and Methyl 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates, which are obtained through the Morita-Baylis-Hillman reaction of N-protected 2-aminobenzaldehydes with methyl acrylate followed by acetylation and cyanation (Lim, Song, & Lee, 2007).
Peptide/Peptoid Conformation Elucidation
The compound is used in designing and synthesizing conformationally constrained tryptophan analogues. These derivatives, which include methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclo-oct[cd]indole-4-carboxylate, are essential for peptide/peptoid conformation elucidation studies. They limit the conformational flexibility of the side chain while leaving amine and carboxylic acid groups free for further derivatization (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Anti-Cancer Activity
Methyl indole-3-carboxylate derivatives have shown potential in anti-cancer applications. For instance, compounds such as methyl 1-(3′-indolylmethane)-indole-3-carboxylate and methyl 1-(1′-benzenosulfonyl-3′-indolylmethane)-indole-3-carboxylate, which are analogs of 3,3′-diindolylmethane, exhibit inhibitory effects on the growth of melanoma, renal, and breast cancer cell lines (Niemyjska, Maciejewska, Wolska, & Truszkowski, 2012).
Fluorescent and Infrared Probes
Ester-derivatized indoles, such as methyl indole-4-carboxylate, serve as promising candidates for fluorescent probes. Their photophysical properties, including fluorescence emission, make them useful in studying local protein environments and other biological applications (Huang, You, Ran, Fan, & Zhang, 2018).
Synthesis of Fluorescent Probes
New methyl 3-arylindole-2-carboxylates synthesized using a metal-assisted intramolecular C-N cyclization exhibit solvent-sensitive emission, making them suitable as fluorescent probes. These compounds, including those with electron-donating and electron-withdrawing groups, demonstrate significant fluorescence quantum yields in various solvents, highlighting their potential as probes in fluorescence studies (Queiroz, Abreu, Castanheira, & Ferreira, 2007).
properties
IUPAC Name |
methyl 3-(cyanomethyl)-1H-indole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)9-3-2-4-10-11(9)8(5-6-13)7-14-10/h2-4,7,14H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPQYXDLCHBRIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC=C2CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595390 | |
| Record name | Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate | |
CAS RN |
169546-86-5 | |
| Record name | Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

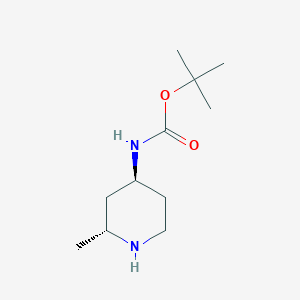
![4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one](/img/structure/B3048365.png)
![1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B3048367.png)

![1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-](/img/structure/B3048370.png)
